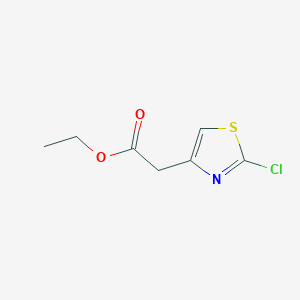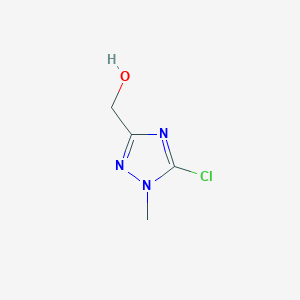
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol
Overview
Description
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of methylhydrazine with chloroacetonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)carboxylic acid, while substitution of the chlorine atom can produce various substituted triazole derivatives.
Scientific Research Applications
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
- 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
- 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
Uniqueness
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol is unique due to the presence of the hydroxymethyl group at the 3-position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications.
Properties
IUPAC Name |
(5-chloro-1-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFXLUXSETWSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)
![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)



![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)
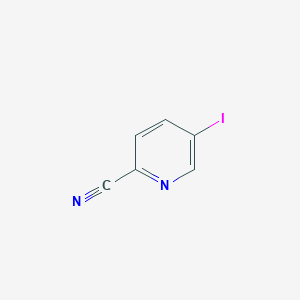
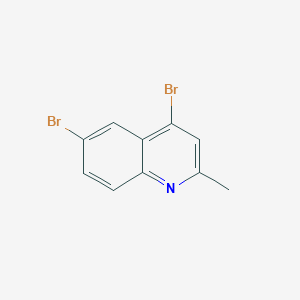
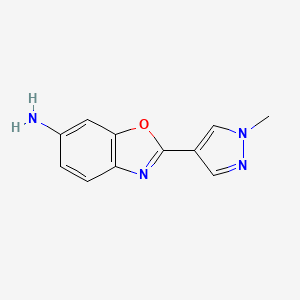
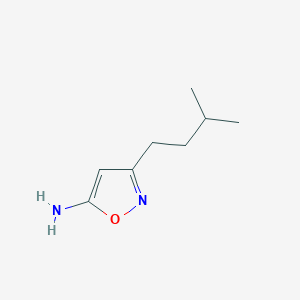

![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)
